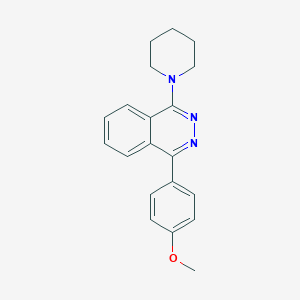
(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an ethyl group, and a thiazinane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common method is the Staudinger reaction, which involves the [2+2] ketene-imine cycloaddition . This reaction is performed under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can help in achieving high yields and purity. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidative reactions.
Reduction: Sodium borohydride is a powerful reducing agent that can be used under mild conditions.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of dearylated products, while reduction can yield amine derivatives .
科学的研究の応用
(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
The presence of the ethoxyphenyl group in (2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide imparts unique chemical properties, such as increased solubility and specific reactivity patterns. These properties can make it more suitable for certain applications compared to its analogs .
特性
分子式 |
C21H23N3O3S |
|---|---|
分子量 |
397.5g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-3-24-19(25)14-18(28-21(24)23-15-8-6-5-7-9-15)20(26)22-16-10-12-17(13-11-16)27-4-2/h5-13,18H,3-4,14H2,1-2H3,(H,22,26) |
InChIキー |
NGHLDXKRPJOVJD-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC |
正規SMILES |
CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-DIMETHOXYPHENYL)-11-(4-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B389550.png)
![2-Amino-5'-nitro-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B389551.png)



![4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389562.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B389563.png)
![4-Acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389564.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B389565.png)
![4-Acetyl-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389566.png)
![4-Acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389568.png)
![4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389569.png)
![4-Acetyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389570.png)
![6-amino-5-cyano-3-ethyl-2'-oxo-1,1',3',4-tetrahydrospiro[pyrano[2,3-c]pyrazole-4,3'-(2'H)-indole]](/img/structure/B389572.png)
